Kinamycin F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50556-18-8 |
|---|---|
Molecular Formula |
C18H14N2O7 |
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(1R,2S,3R,4S)-11-diazo-1,2,3,4,9-pentahydroxy-2-methyl-3,4-dihydro-1H-benzo[b]fluorene-5,10-dione |
InChI |
InChI=1S/C18H14N2O7/c1-18(27)16(25)11-9(15(24)17(18)26)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15-17,21,24-27H,1H3/t15-,16+,17+,18-/m0/s1 |
InChI Key |
JICRGPYPFORQJA-MLHJIOFPSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Canonical SMILES |
CC1(C(C(C2=C(C1O)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Determinants of Kinamycin F
Isolation and Characterization from Producing Organisms (e.g., Streptomyces murayamaensis, Streptomyces galtieri)
Kinamycin F, along with other related kinamycin compounds, was first isolated from the soil bacterium Streptomyces murayamaensis. illinois.edunih.gov The producing organism is characterized by its ability to form aerial mycelium with sporophores that branch at regular intervals and bear smooth, square-ended spores. nih.gov Its cell wall contains L,L-diaminopimelic acid (Type I). nih.gov Subsequent studies have identified other Streptomyces species as producers of kinamycins, including Streptomyces galtieri, Streptomyces ambofaciens, and Streptomyces chattanoogensis. nih.govnih.govnih.gov The isolation of kinamycins from these organisms typically involves fermentation in suitable culture media followed by extraction and purification using techniques like silica (B1680970) gel column chromatography. nih.gov In Streptomyces ambofaciens, the production of kinamycins is transient, accumulating for a short period after the cells enter the transition phase of growth. nih.gov
Elucidation of Proposed Biosynthetic Pathways
The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone and culminates in a series of intricate enzymatic modifications.
The core structure of this compound, the benzofluorene scaffold, originates from a type II polyketide synthase (PKS) pathway. researchgate.netresearchgate.net This process starts with the condensation of one molecule of acetyl-CoA with nine molecules of malonyl-CoA. nih.govnih.gov This assembly line of enzymatic reactions, catalyzed by a multi-enzyme complex, produces a nascent poly-β-keto chain. nih.govf1000research.comf1000research.com This linear polyketide then undergoes a series of cyclization and aromatization reactions, catalyzed by aromatases (AROs) and cyclases (CYCs), to form the characteristic polycyclic aromatic structure. f1000research.comf1000research.com An early intermediate in this pathway is dehydrorabelomycin (B1670205). nih.govnih.gov
The formation of the unique diazofluorene core is a hallmark of kinamycin biosynthesis. A key step in this process is the contraction of the B-ring of the polyketide intermediate. This reaction is catalyzed by a pair of conserved FAD-dependent monooxygenases, AlpJ and AlpK. f1000research.comnih.gov These enzymes facilitate an oxidative C-C bond cleavage, likely through a Baeyer-Villiger-type mechanism, leading to the formation of the benzofluorene ring system. nih.gov
Several key intermediates have been identified in the biosynthetic pathway leading to this compound. Prekinamycin is the first intermediate in the pathway to feature the characteristic diazo group. nih.gov It is subsequently converted to other kinamycin analogs. The transformation of prekinamycin to ketoanhydrokinamycin is another important step, believed to proceed through a series of reactions analogous to the biosynthesis of other antibiotics. researchgate.netnih.gov The pathway also involves an epoxy intermediate, which is acted upon by an epoxy hydrolase, Alp1U. researchgate.net This enzyme catalyzes the opening of the epoxide ring, leading to the formation of a tetra-hydroxyl intermediate, a precursor to this compound. researchgate.net Another important intermediate is stealthin C, which accumulates in the absence of a functional FAD-dependent monooxygenase, Alp2F, suggesting it is a shunt product from the main biosynthetic pathway. nih.gov
The formation of the diazo group is a fascinating and complex process. It has been demonstrated that the N-N bond is pre-formed in L-glutamylhydrazine, which then serves as the hydrazine (B178648) donor. nih.govbiologists.com The incorporation of this hydrazine moiety onto the polyketide scaffold is catalyzed by an O-methyltransferase-like protein, AlpH. nih.govrcsb.org AlpH facilitates a rare Mannich-like reaction, coupling L-glutamylhydrazine to a polyketide intermediate without the need for S-adenosyl methionine (SAM). nih.govrcsb.org This C-N bond formation is a critical step in the assembly of the diazo group. nih.gov The biosynthesis of L-glutamylhydrazine itself involves a conserved set of enzymes, including homologs of CreE and CreD, which are involved in generating nitrous acid from aspartic acid. nih.gov A heterodimeric enzyme complex, consisting of a heme enzyme and a ferredoxin partner, has been identified as responsible for forming the hydrazine group on an amino acid substrate in an oxygen-independent manner. nih.gov
Molecular Genetics of the Kinamycin Biosynthetic Gene Cluster (BGC)
The genes responsible for kinamycin biosynthesis are organized in a large biosynthetic gene cluster (BGC), often referred to as the alp cluster. nih.govresearchgate.net In Streptomyces galtieri, the complete kinamycin gene cluster spans approximately 75 kb. nih.govpatsnap.com In Streptomyces ambofaciens, the cluster is even larger, extending over 72 kb and containing 59 genes. nih.gov The boundaries of this cluster have been refined through gene deletion and heterologous expression studies. nih.govnih.gov The heterologous expression of the complete kinamycin BGC from S. galtieri in Streptomyces albus J1074 has successfully resulted in the production of kinamycins, providing a valuable platform for further mechanistic studies. nih.govpatsnap.comacs.org
The alp cluster contains genes encoding the type II PKS enzymes, tailoring enzymes such as oxidases (AlpJ, AlpK), an epoxy hydrolase (Alp1U), an O-methyltransferase-like protein (AlpH), and regulatory proteins. researchgate.netnih.govresearchgate.net The cluster also includes genes involved in the biosynthesis of the hydrazine donor, L-glutamylhydrazine, such as alp2F and alp2G. nih.govnih.gov The gene alpS encodes a discrete thioesterase that plays a crucial role in offloading the decaketide intermediate from the acyl carrier protein (ACP), a key step in polyketide chain release. researchgate.netasm.org
Identification and Characterization of Biosynthetic Genes
The biosynthetic gene cluster (BGC) responsible for kinamycin production has been identified and sequenced from several Streptomyces species, including Streptomyces murayamaensis, Streptomyces ambofaciens, and Streptomyces galtieri. researchgate.netnih.gov Initially, the alp cluster was described with 28 or 29 genes. nih.govacs.org However, subsequent research has expanded the boundaries of this cluster.
In Streptomyces galtieri Sgt26, the complete kinamycin gene cluster was captured and found to span approximately 75 kb. nih.gov More recent studies in Streptomyces ambofaciens have proposed even larger boundaries, suggesting the cluster could be over 72 kb and contain 59 genes, including newly identified genes like alp2F and alp2G. nih.govmicrobiologyresearch.org These genes are crucial for the biosynthesis of the dehydrorabelomycin intermediate and subsequent modifications. researchgate.net
The core of the kinamycin scaffold is assembled by a type II polyketide synthase (PKS). researchgate.net Following the synthesis of the polyketide chain, a series of post-PKS modifications occur, including cyclization, aromatization, and oxidation, to form the characteristic benzo[b]fluorene core. researchgate.net Key enzymes involved in these steps include oxidases like AlpK and AlpJ, which are responsible for the B-ring contraction. nih.gov
Functional Annotation of Key Enzymes (e.g., AlpH for Hydrazine Installation)
A critical step in kinamycin biosynthesis is the installation of the diazo group, a rare chemical moiety in natural products that is essential for its potent bioactivity. researchgate.netnih.gov For a long time, the enzymatic basis for this transformation was unclear. Recent studies have identified the O-methyltransferase-like protein, AlpH, as the key enzyme responsible for hydrazine incorporation. nih.gov
Contrary to what its name might suggest, AlpH catalyzes a SAM-independent coupling of L-glutamylhydrazine, the hydrazine donor, to a polyketide intermediate. nih.govnih.gov This reaction proceeds via a rare Mannich-type reaction in polyketide biosynthesis. nih.gov The discovery of AlpH's function has significantly advanced the understanding of how the N-N bond is formed in kinamycins. In vitro reconstitution experiments have successfully demonstrated the production of prekinamycin, a diazo-containing intermediate, from dehydrorabelomycin through the cooperative catalysis of AlpJ, AlpK, and AlpH. nih.gov
Another important enzyme is the FAD-dependent monooxygenase, Alp2F, which has been shown to be essential for kinamycin biosynthesis in S. ambofaciens. nih.govmicrobiologyresearch.org The absence of Alp2F leads to the accumulation of stealthin C, a shunt product. nih.gov This finding, along with the gene's location, led to the proposed expansion of the kinamycin BGC. nih.govmicrobiologyresearch.org
The table below summarizes the functions of some of the key enzymes in the kinamycin biosynthetic pathway.
| Enzyme | Gene | Function |
| Polyketide Synthase (Type II) | alp cluster | Forms the polyketide backbone |
| Flavin-dependent oxidase | AlpJ | Catalyzes B-ring cleavage and contraction |
| Flavoenzyme | AlpK | Involved in B-ring contraction and subsequent hydroxylation |
| O-methyltransferase-like protein | AlpH | Catalyzes the SAM-independent installation of the hydrazine group via a Mannich reaction |
| FAD-dependent monooxygenase | Alp2F | Essential for the formation of the diazo group |
| α/β hydrolase | Alp1U | Catalyzes stereoselective epoxide hydrolysis |
| Thioesterase | AlpS | Offloads the decaketide intermediate from the acyl carrier protein (ACP) |
Heterologous Expression Systems for this compound Production
The native production of kinamycins in their original host strains is often low, and genetic manipulation of these strains can be challenging. nih.gov Therefore, the development of heterologous expression systems is a critical strategy for both studying the biosynthetic pathway and for producing these valuable compounds in larger quantities.
Reconstitution of Biosynthesis in Model Hosts (e.g., Streptomyces albus)
Streptomyces albus has emerged as a robust and versatile heterologous host for the production of various natural products, including kinamycins. nih.govfrontiersin.orgfrontiersin.org Its well-characterized genetics, fast growth, and amenability to genetic engineering make it an ideal chassis for expressing large biosynthetic gene clusters. frontiersin.orgfrontiersin.org
The entire 75 kb kinamycin gene cluster from Streptomyces galtieri Sgt26 was successfully cloned into a bacterial artificial chromosome (BAC) and expressed in Streptomyces albus J1074. nih.gov This achievement confirmed the boundaries of the cluster and established a platform for producing kinamycins in a more tractable host. nih.gov This heterologous system has been instrumental in subsequent gene deletion and complementation experiments to elucidate the functions of individual genes within the cluster. nih.gov
Strategies for Enhanced Production in Research Contexts
One common strategy is the use of engineered host strains that have been modified to eliminate competing biosynthetic pathways. frontiersin.org By deleting the gene clusters for endogenous secondary metabolites, metabolic precursors such as acetyl-CoA and malonyl-CoA can be funneled more efficiently into the heterologously expressed kinamycin pathway. frontiersin.org
Another approach involves optimizing the expression of the biosynthetic genes. This can be achieved by placing the entire gene cluster under the control of a strong, inducible promoter. Furthermore, codon optimization of the genes for the specific heterologous host can improve translation efficiency and protein folding, leading to higher yields of functional enzymes.
Metabolic engineering of the host strain to increase the supply of precursors is another powerful strategy. For instance, overexpressing genes involved in the biosynthesis of L-glutamylhydrazine, the donor for the diazo group, could potentially boost kinamycin production.
Total Synthesis and Synthetic Methodologies of Kinamycin F
Retrosynthetic Strategies for the Diazotetrahydrobenzo[b]fluorene Core
The central challenge in synthesizing kinamycin F lies in the construction of its distinctive diazotetrahydrobenzo[b]fluorene core. researchgate.netnih.gov Retrosynthetic analyses have led to several effective strategies, primarily focusing on the convergent formation of the tetracyclic ring system and the careful introduction of the labile diazo functionality.
Convergent Ring Formation Approaches
Convergent syntheses, which involve the coupling of complex molecular fragments in the later stages of a synthetic route, are often favored for their efficiency. sci-hub.se In the context of this compound, this typically involves the union of a naphthoquinone derivative with a highly functionalized cyclohexenone fragment. sci-hub.senih.gov
One prominent strategy involves the coupling of a β-trimethylsilylmethyl-α,β-unsaturated ketone with a halonaphthoquinone, such as a juglone (B1673114) derivative. nih.govacs.orgnih.gov This is followed by a palladium-catalyzed cyclization to forge the cyclopentadiene (B3395910) ring, thus assembling the core tetracyclic scaffold of the kinamycin. researchgate.netacs.org For instance, the coupling of O-(methoxymethyl)-3-bromo-2-methoxy-juglone with a γ-trimethylsilyl-α,β-unsaturated ketone has been a key step in a successful enantioselective synthesis of (-)-kinamycin F. sci-hub.se Another approach utilized an Ullmann-type coupling to connect the key building blocks, followed by an intramolecular benzoin-like condensation to form the fluorenone structure. acs.org
A notable convergent strategy reported an expedient total synthesis of this compound, highlighting a conjugate addition between two key intermediates followed by a palladium-catalyzed ring closure. thieme-connect.com The presence of a methoxy (B1213986) group on one of the coupling partners was crucial to electronically bias the conjugate addition for the desired regioselectivity. thieme-connect.com
| Convergent Ring Formation Strategies | Key Reaction | Reactants | Reference |
| Herzon et al. | Fluoride-mediated coupling and Palladium-catalyzed cyclization | β-trimethylsilylmethyl-α,β-unsaturated ketone and halonaphthoquinone | researchgate.netacs.orgnih.gov |
| Nicolaou et al. | Ullmann-type coupling and Intramolecular benzoin (B196080) condensation | Naphthoquinone and functionalized cyclohexenone derivatives | acs.org |
| Woo et al. | Conjugate addition and Palladium-catalyzed ring closure | TIPS-protected phenol (B47542) derivative and a methoxy-substituted partner | thieme-connect.com |
Late-Stage Installation of the Diazo Moiety
Due to the sensitivity of the diazo group to various reaction conditions, its introduction is often strategically planned for the later stages of the synthesis. acs.orgacs.org This approach minimizes the potential for decomposition of this fragile functionality during the construction of the molecular framework.
A common method for installing the diazo group is through a diazo transfer reaction. acs.orgnih.govthieme-connect.com This involves reacting a suitable precursor, such as a complex cyclopentadiene intermediate, with a diazo transfer agent. researchgate.netnih.gov In one synthesis, the inherent reactivity of an advanced tetracyclic intermediate allowed for diazotization to proceed in excellent yield. thieme-connect.com
Another reported method involves the formation of a tosyl hydrazone from the fluorenone precursor, followed by oxidation with a reagent like cerium ammonium (B1175870) nitrate (B79036) (CAN) to generate the diazo group. acs.org The timing of this installation is critical, as it is performed after the core carbocyclic skeleton is fully assembled. acs.org The development of mild diazo-transfer techniques has been crucial for the successful synthesis of this compound and its analogs. researchgate.netnih.gov
Enantioselective Synthesis Methodologies
The stereochemistry of this compound is crucial for its biological activity, necessitating the development of enantioselective synthetic methods. Researchers have employed several key strategies to control the stereochemical outcome of the synthesis, leading to the production of the desired enantiomer.
Regioselective Asymmetric Dihydroxylation
Asymmetric dihydroxylation is a powerful tool for introducing chirality into a molecule by converting an alkene into a vicinal diol with high enantioselectivity. wikipedia.orgacsgcipr.org In the synthesis of this compound, a regioselective asymmetric dihydroxylation was a key step in preparing a chiral intermediate. thieme-connect.com Although the initial enantiomeric excess was modest (66% ee), it was significantly improved to 97% ee through recrystallization of a subsequent intermediate. thieme-connect.com The Sharpless asymmetric dihydroxylation, which uses a chiral quinine (B1679958) ligand in the presence of osmium tetroxide, is a well-established method for achieving such transformations. wikipedia.orgacsgcipr.org This reaction is known to be highly site-selective, typically oxidizing the most electron-rich double bond in a molecule. wikipedia.org
Palladium-Catalyzed Cyclization Reactions
Palladium catalysis has proven to be a versatile and efficient tool in the synthesis of the kinamycin core. rsc.org Specifically, palladium-catalyzed cyclization reactions have been instrumental in constructing the cyclopentadiene ring of the diazotetrahydrobenzo[b]fluorene system. researchgate.netacs.orgnih.gov This transformation provides an effective method for forging the tetracyclic scaffold of the natural product. nih.gov In one synthetic route, a palladium-mediated cyclization was a key component of a three-step sequence for constructing the diazonaphthoquinone function. researchgate.netnih.gov The reaction involved the cyclization of a ketoquinone product, which was formed from the coupling of a β-trimethylsilylmethyl-α,β-unsaturated ketone and a dibromonaphthoquinone. nih.gov
| Palladium-Catalyzed Cyclization in this compound Synthesis | |
| Step | Description |
| 1 | Coupling of a β-trimethylsilylmethyl-α,β-unsaturated ketone with an oxidized naphthoquinone. |
| 2 | Palladium-catalyzed cyclization of the resulting intermediate to form the cyclopentadiene ring. |
| 3 | Diazo transfer to install the diazo functionality. |
This sequence highlights the power of palladium catalysis in efficiently assembling complex molecular architectures. nih.govacs.orgnih.gov
Fluoride-Mediated Coupling Strategies
Fluoride-mediated coupling reactions have been a cornerstone in several synthetic approaches to this compound. nih.govacs.orgnih.gov This strategy typically involves the reaction of a silyl-containing intermediate, such as a β-trimethylsilylmethyl-α,β-unsaturated ketone, with a quinone derivative in the presence of a fluoride (B91410) source like tris(diethylamino)sulfonium difluorotrimethylsilicate [TASF(Et)]. nih.gov
This coupling method has been successfully employed to connect the D-ring precursor with the naphthoquinone fragment. acs.orgnih.gov For example, the TASF(Et)-mediated coupling of a β-trimethylsilylmethyl-α,β-unsaturated ketone with 2,3-dibromo-5,8-dimethoxynaphthoquinone proceeded in high yield (85%) to afford the desired ketoquinone product. nih.gov In another instance, the fluoride-mediated coupling of a β-trimethylsilylmethyl-α,β-unsaturated ketone with an O-(methoxymethyl)-2-bromo-3-methoxyjuglone derivative proceeded with complete regioselectivity, yielding the C-3 substituted product in 79% yield. nih.gov The scope of this fluoride-mediated coupling process has been shown to be quite broad, with an average yield of 72% across nine different products. acs.orgnih.gov
Diazo-Transfer Reactions
A pivotal step in the synthesis of this compound is the introduction of the diazo functionality to form the characteristic diazotetrahydrobenzo[b]fluorene core. nih.govnih.gov This transformation is typically achieved through a diazo-transfer reaction on a suitable precursor. nih.govnih.gov
In the synthesis reported by Herzon and coworkers, the diazo group is introduced late in the sequence via a mild diazo-transfer to a complex cyclopentadiene intermediate. nih.gov This strategic placement minimizes potential complications arising from the sensitive nature of the diazo group. nih.gov The reaction to form the diazofluorene from the hydroxyfulvene precursor is crucial for completing the synthesis of this key structural motif. nih.gov Historically, reagents like p-toluenesulfonyl azide (B81097) (TsN₃) have been used for such transformations. nih.gov More contemporary methods often employ other diazo-transfer agents like methanesulfonyl azide (MsN₃) in the presence of a base such as triethylamine (B128534) (TEA). nih.gov
The efficiency of the diazo-transfer reaction can be influenced by the choice of reagents and reaction conditions. For instance, various diazo-transfer reagents and their equivalents, along with the amount of base, have been optimized to achieve high yields. nih.gov The inherent reactivity of the hydroxyfulvene intermediate allows the diazotization to proceed in excellent yield, highlighting the efficiency of this key step. thieme-connect.com
A common method for preparing α-diazo ketones is the "deformylative diazo transfer," where a ketone is first formylated and then treated with a sulfonyl azide. orgsyn.orgorgsyn.org However, for certain substrates like α,β-unsaturated ketones, a "detrifluoroacetylative diazo transfer" strategy has proven more effective. This involves the trifluoroacetylation of a kinetically generated lithium ketone enolate followed by the diazo transfer. orgsyn.org
Development of Key Synthetic Intermediates
The successful total synthesis of this compound hinges on the efficient construction of several key intermediates. A convergent approach is often favored, involving the synthesis of complex fragments that are later coupled. thieme-connect.comsci-hub.se
One of the critical fragments is the highly oxygenated D-ring. researchgate.net Herzon's route commences with m-cresol (B1676322) to prepare the D-ring precursor. nih.gov A key step in forming this intermediate is a regioselective asymmetric dihydroxylation, which initially yielded the product with a modest enantiomeric excess that was later improved through recrystallization. thieme-connect.com
Another crucial intermediate is the naphthoquinone coupling partner. To control the regioselectivity of the coupling reaction, a specifically substituted juglone derivative, O-(methoxymethyl)-2-bromo-3-methoxyjuglone, was prepared. nih.gov This derivative biases the addition to the desired C-3 position. nih.gov
The central diazotetrahydrobenzo[b]fluorene core is constructed through a sequence involving a fluoride-mediated coupling of a β-(trimethylsilylmethyl)-cyclohexenone and a halonaphthoquinone, followed by a palladium-catalyzed cyclization. nih.govresearchgate.net This sequence leads to a hydroxyfulvene intermediate, which is the direct precursor for the diazo-transfer reaction. nih.gov The development of this three-step sequence was a significant breakthrough in achieving a convergent synthesis. nih.gov
The table below outlines some of the key intermediates and the transformations leading to them in a representative synthesis of this compound. nih.govthieme-connect.com
| Starting Material | Key Transformation(s) | Intermediate |
| m-cresol | Silyl ether formation, Birch reduction, asymmetric dihydroxylation | Cyclohexadiene diol |
| TIPS-protected phenol | Six-step synthesis including regioselective asymmetric dihydroxylation | β-(trimethylsilylmethyl)-cyclohexenone |
| O-(methoxymethyl)-2,3-dibromo-juglone | Reaction with sodium carbonate in methanol | O-(methoxymethyl)-2-bromo-3-methoxyjuglone |
| β-(trimethylsilylmethyl)-cyclohexenone and O-(methoxymethyl)-2-bromo-3-methoxyjuglone | Fluoride-mediated coupling, palladium-catalyzed cyclization | Hydroxyfulvene |
| Hydroxyfulvene | Diazo-transfer reaction | Diazofluorene |
| α-hydroxyketone | Directed reduction with borane•tetrahydrofuran complex | trans-1,2-diol |
| trans-1,2-diol | Deprotection with hydrochloric acid in methanol | (-)-Kinamycin F |
Comparative Analysis of Published Total Synthesis Routes
Several research groups have reported the total synthesis of this compound and related compounds, each with unique strategies and levels of efficiency. sci-hub.se
The first total synthesis of (-)-Kinamycin C was achieved by Porco and Lei in 2006. sci-hub.se This was followed by the synthesis of (-)-Kinamycin F by Nicolaou and coworkers in 2007. sci-hub.se Herzon's group later reported a highly convergent and enantioselective synthesis of (-)-Kinamycin F in 2010, which was notable for its efficiency. nih.govsci-hub.seacs.org
A key distinguishing feature of Herzon's route is the convergent construction of the diazofluorene core. nih.govthieme-connect.com This strategy involves the late-stage coupling of two advanced intermediates of similar complexity, which is a hallmark of a convergent synthesis. sci-hub.se This approach is generally more efficient than a linear synthesis, where the main backbone is assembled sequentially. The Herzon synthesis is a 12-step enantioselective route. nih.govacs.org
In contrast, earlier syntheses, while groundbreaking, may have followed more linear pathways. For example, some approaches utilized a Diels-Alder reaction to construct the benzo[b]fluorene skeleton. researchgate.net
The table below provides a comparative overview of key aspects of different total synthesis routes for kinamycins.
| Research Group | Target Molecule | Key Strategy | Reported Length (LLS) | Reference |
| Porco and Lei (2006) | (-)-Kinamycin C | Stereoselective synthesis | Not specified in provided context | thieme-connect.comsci-hub.se |
| Nicolaou et al. (2007) | Kinamycins C, F, and J | Not specified in provided context | Not specified in provided context | thieme-connect.comsci-hub.se |
| Herzon et al. (2010) | (-)-Kinamycin F | Convergent ring formation via fluoride-mediated coupling, Pd-catalyzed cyclization, and diazo-transfer | 12 steps | nih.govsci-hub.seacs.org |
Molecular Mechanism of Action of Kinamycin F
Proposed Reactive Intermediates and Activation Pathways
The cytotoxicity of Kinamycin F is not fully understood, but several mechanisms have been proposed, primarily centered around the bioreductive activation of its diazofluorene core. nih.gov This activation leads to a cascade of reactive species, including free radicals and electrophilic intermediates, which are believed to be the ultimate effectors of its biological action. nih.govnih.govresearchgate.net
One of the primary activation pathways for this compound involves the one-electron reduction of its quinone moiety. nih.gov This process, which can be facilitated by cellular reductants like glutathione (GSH), results in the formation of a semiquinone free radical. nih.govnih.gov The generation of this radical species has been confirmed by electron paramagnetic resonance (EPR) spectroscopy, which detected an air-stable free radical signal when this compound was reacted with GSH. nih.govresearchgate.net This reductive activation is a crucial step, as the resulting semiquinone can participate in redox cycling, potentially leading to the production of damaging reactive oxygen species (ROS). nih.gov
Following the initial activation steps, further reactive intermediates are proposed to form. One such species is a vinyl radical. nih.govresearchgate.net Studies on kinamycin precursors, such as prekinamycin, have shown that the loss of dinitrogen from the diazo group can lead to a highly reactive radical intermediate. nih.gov It is proposed that a similar mechanism occurs with this compound, where reductive activation of the diazo group leads to the formation of a vinyl radical intermediate. nih.govresearchgate.net This highly unstable species is capable of abstracting hydrogen atoms from nearby molecules, such as the deoxyribose backbone of DNA, leading to strand cleavage. pnas.org
Another significant reactive species believed to be involved in the mechanism of action of kinamycins is the ortho-quinone methide. nih.govresearchgate.net This electrophilic intermediate is thought to be formed following the loss of dinitrogen from the diazo group, particularly in studies involving precursor analogs like prekinamycin. nih.gov The generation of ortho-quinone methides provides a potent electrophile that can be attacked by biological nucleophiles, leading to covalent adduction and damage to critical cellular components like proteins and nucleic acids. nih.govresearchgate.net
The diazo group of this compound is itself an electrophilic center that can react directly with nucleophiles. nih.govnih.gov Chemical studies on a kinamycin analog, isoprekinamycin, showed that its diazo group could react with the nucleophile 2-naphthol to form an azo-coupled product. nih.gov It is proposed that biological nucleophiles, such as the thiol group of glutathione or sulfhydryl groups on proteins, can attack the diazo substituent. nih.govnih.gov This can lead to the formation of covalent adducts, potentially inactivating critical enzymes or other proteins. nih.govresearchgate.net For instance, pretreatment of kinamycins with dithiothreitol (DTT) was found to protect against the inhibition of DNA topoisomerase IIα, suggesting that reaction with essential sulfhydryl groups plays a role in its mechanism. nih.gov
Interactions with Nucleic Acids
A significant component of this compound's biological activity involves its interaction with DNA. nih.gov The planar structure of the molecule suggests it could function as a DNA intercalator, similar to drugs like doxorubicin. nih.gov However, experimental evidence indicates that this compound binds only weakly to DNA. nih.govnih.gov
Research findings on this compound's interaction with DNA include:
Weak DNA Binding : Spectrophotometric titrations requiring millimolar concentrations of calf thymus DNA to induce absorbance changes in a micromolar solution of this compound suggest a weak binding interaction. nih.gov
Fluorescence Displacement : An ethidium bromide displacement assay confirmed the weak binding, showing that this compound is not a strong DNA intercalator. nih.govresearchgate.net
DNA Damage in Cells : Despite weak binding, this compound induces DNA single-strand breaks in K562 leukemia cells in a concentration-dependent manner. nih.gov
In Vitro DNA Nicking : In the presence of a reductant like GSH, this compound is capable of nicking plasmid DNA in vitro. nih.gov This damage is attenuated by deferoxamine, dimethyl sulfoxide, and catalase, indicating that the cleavage mechanism is dependent on iron, hydrogen peroxide, and hydroxyl radicals. nih.govnih.govresearchgate.net
Molecular Docking : Computer modeling studies show that this compound can dock into the DNA structure, with interactions stabilized by hydrogen bonding between the hydroxyl groups on its D-ring and the DNA molecule. nih.gov
Below is a table summarizing the results from DNA interaction assays.
| Assay Type | Compound | DNA Source | Observation | Conclusion |
| Absorbance Titration | This compound (40 µM) | Calf Thymus DNA | Decrease in absorbance at 430 nm with increasing DNA concentration (> 2 mM) | Weak binding to DNA |
| Ethidium Bromide Displacement | This compound | Calf Thymus DNA | Small changes in fluorescence at 590 nm with increasing this compound concentration | Not a strong DNA intercalator |
| DNA Single Strand Break Assay | This compound | K562 Cells | Concentration-dependent reduction in remaining double-stranded DNA | Induces single-strand breaks in intact cells |
| Plasmid DNA Nicking Assay | This compound | pBR322 Plasmid DNA | Nicking of supercoiled DNA in the presence of GSH | Capable of causing DNA strand breaks, likely via radical species |
DNA Binding Characteristics and Weak Binding Affinity
This compound, a planar molecule, has been investigated for its ability to bind to DNA. nih.gov Studies utilizing absorbance changes upon the addition of calf thymus DNA indicated that this compound interacts with DNA. nih.gov However, significant changes in absorbance were only observed at high, millimolar concentrations of DNA, suggesting that the binding is weak. nih.gov
To quantify this interaction, fluorescence-based ethidium bromide displacement assays have been employed. In these experiments, this compound was shown to displace ethidium bromide from DNA, with a 50% reduction in fluorescence occurring at a concentration (C50) of 105 μM. nih.gov From this data, the apparent association constant (Kapp) for this compound binding to DNA was calculated to be 9 x 104 M−1. nih.gov This binding affinity is considered relatively weak, being approximately 300-fold weaker than that of the well-known DNA intercalator, doxorubicin. nih.gov The weak binding is a characteristic shared with other related kinamycins, such as kinamycin C. researchgate.netpnas.org
Induction of DNA Damage (e.g., DNA Nicking)
Despite its weak binding affinity, this compound is capable of inducing significant DNA damage. nih.govresearchgate.net In studies with K562 leukemia cells, treatment with this compound resulted in a concentration-dependent increase in DNA single-strand breaks. nih.gov This damage was observed through assays that measure the reduction in double-stranded DNA under basic conditions. nih.gov
In vitro experiments using pBR322 plasmid DNA have further elucidated the DNA-damaging properties of this compound. nih.gov While this compound alone can cause a small amount of DNA nicking, its damaging effects are greatly enhanced in the presence of the physiological thiol, glutathione (GSH). nih.govresearchgate.net The presence of 5 mM GSH led to a substantial, concentration-dependent increase in nicked plasmid DNA, indicating that reductive activation potentiates the DNA-damaging activity of this compound. nih.gov This suggests that the bioactivity of this compound is directly related to its reactive diazo group, which, upon activation, can damage DNA. researchgate.net
Role of Reactive Oxygen Species (ROS) in DNA Damage
The mechanism of DNA damage induced by this compound is intricately linked to the generation of reactive oxygen species (ROS). nih.govnih.gov The enhanced DNA nicking observed in the presence of glutathione (GSH) is dependent on the production of ROS. nih.govresearchgate.net Studies have shown that this GSH-promoted DNA damage can be reduced by the iron chelator deferoxamine, the hydroxyl radical scavenger dimethyl sulfoxide, and the enzyme catalase. nih.govresearchgate.net This indicates that the DNA damage pathway involves iron, hydrogen peroxide, and the highly reactive hydroxyl radical. nih.govresearchgate.net
Electron paramagnetic resonance spectroscopy experiments have confirmed the generation of free radicals. nih.govresearchgate.net In the presence of GSH, this compound is reductively activated to produce a semiquinone free radical. nih.govresearchgate.net Separately, in a system containing hydrogen peroxide and peroxidase, this compound undergoes peroxidative activation to generate a phenoxyl free radical. nih.govresearchgate.net It is proposed that the cytotoxicity of this compound stems from these reductive and peroxidative activation pathways, which produce species that damage both DNA and proteins. nih.govresearchgate.netnih.gov
Modulation of Topoisomerase II Activity
This compound has been identified as an inhibitor of topoisomerase IIα, a nuclear enzyme crucial for managing DNA topology during cellular processes. nih.govmdpi.com It inhibits the decatenation activity of human topoisomerase IIα with an IC50 value of 0.85 ± 0.26 μM. nih.gov This makes it a more potent inhibitor than the related compounds kinamycin A and kinamycin C. nih.gov
Topoisomerase II inhibitors can be classified into two main categories: catalytic inhibitors and poisons. mdpi.com Poisons act by stabilizing the transient enzyme-DNA cleavage complex, leading to permanent DNA strand breaks. mdpi.com To determine if this compound acts as a poison, its effect was tested on a cell line (K/VP.5) that is resistant to topoisomerase II poisons. This compound did not show significant cross-resistance in this cell line, with similar IC50 values for growth inhibition in both the sensitive (K562) and resistant (K/VP.5) cells. nih.gov This lack of cross-resistance indicates that while this compound is a catalytic inhibitor of topoisomerase IIα, it does not function as a topoisomerase II poison in a cellular context. nih.gov
| Parameter | Value | Target | Reference |
|---|---|---|---|
| IC50 (Decatenation Activity) | 0.85 ± 0.26 μM | Human Topoisomerase IIα | nih.gov |
Modulation of Protein Targets and Cellular Pathways
Selective Reduction of Cyclin D3 Protein Expression
Beyond its effects on DNA, this compound modulates specific cellular proteins, with a notable target being cyclin D3. iiarjournals.orgiiarjournals.org Studies in human osteosarcoma and leukemia K562 cells have demonstrated that this compound causes a selective reduction of cyclin D3 protein levels. iiarjournals.orgresearchgate.netnih.gov This effect is believed to occur at the level of transcription. iiarjournals.orgiiarjournals.org The downregulation of cyclin D3 is a key aspect of this compound's ability to suppress cancer cell proliferation. researchgate.net In addition to cyclin D3, effects on cyclin A have also been observed in osteosarcoma cells. researchgate.net
Induction of Apoptotic Responses
A significant consequence of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death. researchgate.netiiarjournals.org This apoptotic response has been observed in various cell lines, including K562 human erythroleukemia cells and human osteosarcoma cells (MG-63, U-2 OS, and HOS). researchgate.netiiarjournals.orgiiarjournals.org The growth inhibitory effect of this compound is largely attributed to this induction of apoptosis. iiarjournals.orgresearchgate.net The apoptotic pathway activated by this compound involves the activation of executioner caspases, specifically caspase-3 and caspase-7. researchgate.netiiarjournals.orgiiarjournals.org Fluorometric assays have confirmed the activation of caspase-3 in osteosarcoma cells following treatment with the compound. iiarjournals.orgiiarjournals.org
Cell Cycle Progression Alterations (e.g., S and G2/M phases)
This compound has been demonstrated to exert significant effects on cell cycle progression, primarily inducing delays in the S and G2/M phases in cancer cell lines. researchgate.netiiarjournals.org In studies involving human K562 leukemia cells, treatment with this compound resulted in a notable delay in the progression through both the S and G2/M phases of the cell cycle. researchgate.net
Further research on human osteosarcoma (OS) cell lines, including MG-63, U-2 OS, and HOS, has provided more detailed insights into these cell cycle alterations. iiarjournals.orgiiarjournals.org Upon 24 hours of incubation with 1µM this compound, flow cytometric analysis revealed a significant accumulation of cells in the G2/M phase. iiarjournals.orgiiarjournals.orgresearchgate.net This arrest in the G2/M phase was substantial, with the proportion of cells in this phase increasing to between 60-65%. researchgate.net Concurrently, a decrease in the proportion of cells in the G0/G1 and S phases was observed. iiarjournals.orgiiarjournals.org
The molecular basis for this G2/M arrest involves the modulation of key cell cycle regulatory proteins. In osteosarcoma cells, this compound treatment leads to an increased accumulation and activation of cyclin A. iiarjournals.orgiiarjournals.org Furthermore, it elevates the expression levels of phospho-Cdk2. iiarjournals.orgiiarjournals.org The complex formed by Cdk2 and cyclin A is critical for the transition from the G2 to the M phase, indicating that this compound's interference with this complex is a key mechanism behind the observed cell cycle arrest. iiarjournals.orgiiarjournals.org In K562 cells, this compound has also been shown to downregulate cyclin D3. researchgate.net
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| Osteosarcoma Cells (general) | Control | Normal Distribution | Normal Distribution | Normal Distribution |
| Osteosarcoma Cells (general) | 1µM this compound (24h) | Decreased | Decreased | Increased (60-65%) |
Influence of Glutathione (GSH) on this compound Activity
The biological activity of this compound is significantly influenced by the intracellular antioxidant glutathione (GSH). researchgate.netnih.govnih.gov this compound undergoes a complex series of reactions with GSH, which suggests that cellular GSH levels can modulate the compound's cytotoxic effects. researchgate.netnih.govnih.gov This interaction involves both the detoxification of the compound and the potentiation of its DNA-damaging capabilities under specific conditions.
Modulation of Cytotoxicity by Cellular GSH Levels
Cellular glutathione levels play a crucial role in modulating the cytotoxicity of this compound. researchgate.netnih.govnih.gov Experiments using K562 leukemia cells have shown that altering intracellular GSH concentrations directly impacts the compound's potency. researchgate.netnih.govnih.gov When cellular GSH levels were artificially increased through treatment with 2-oxo-4-thiazolidinecarboxylic acid (OTC), the cytotoxicity of this compound was reduced. nih.gov Conversely, depletion of intracellular GSH using buthionine sulfoximine (BSO) led to a significant increase in this compound's cytotoxic activity. researchgate.netnih.govnih.gov
These findings suggest that GSH has a protective effect on cells against the growth-inhibitory actions of this compound. nih.gov Quantitative analysis revealed that for untreated K562 cells, the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for this compound was 1.7 µM. nih.gov In cells pre-treated with OTC to elevate GSH, the IC₅₀ value increased by 1.2-fold, indicating decreased cytotoxicity. nih.gov In contrast, in BSO-treated cells with depleted GSH, the IC₅₀ value was reduced by a significant 4.3-fold, demonstrating a substantial increase in cytotoxicity. nih.gov
| Cell Treatment Condition | Effect on GSH Level | This compound IC₅₀ | Fold Change in IC₅₀ |
|---|---|---|---|
| Untreated Control | Normal | 1.7 µM | N/A |
| OTC-Treated | Increased | ~2.04 µM | 1.2-fold increase |
| BSO-Treated | Decreased | ~0.40 µM | 4.3-fold decrease |
GSH-Promoted DNA Nicking
While high intracellular GSH levels can protect cells from this compound's cytotoxicity, GSH can also promote the compound's ability to damage DNA under in vitro cell-free conditions. nih.gov this compound alone can induce a minor amount of single-strand breaks (nicking) in plasmid DNA. nih.gov However, this DNA-damaging effect is dramatically enhanced in the presence of physiologically relevant concentrations of GSH (e.g., 5 mM). nih.gov
The degree of DNA nicking is dependent on the concentration of this compound when GSH is present. nih.gov For instance, at concentrations of 200 µM and 400 µM, this compound alone increased nicked DNA by 1.2- and 1.4-fold, respectively. nih.gov In the presence of 5 mM GSH, the increases in nicked DNA were much more pronounced, showing a 3.2-fold and 5.5-fold increase at the same this compound concentrations. nih.gov
The mechanism of this GSH-promoted DNA nicking involves the generation of reactive oxygen species (ROS). researchgate.netnih.govnih.gov The process is attenuated by the iron-chelating agent deferoxamine, the hydroxyl radical scavenger dimethyl sulfoxide, and the enzyme catalase, which breaks down hydrogen peroxide. researchgate.netnih.govnih.gov This indicates that the DNA damage is dependent on the presence of iron, hydroxyl radicals, and hydrogen peroxide. nih.govnih.gov Electron paramagnetic resonance spectroscopy experiments have confirmed that the reaction between this compound and GSH produces a semiquinone free radical, which can contribute to the generation of these damaging species. researchgate.netnih.govnih.gov
Structure Activity Relationship Sar Studies and Analog Design
Elucidating the Role of the Diazo Group as a Pharmacophore
The diazo group is a rare and highly reactive functional group in natural products, and studies have confirmed that it is the central pharmacophore responsible for the biological activity of the kinamycin family. The bioactivity of these compounds is directly linked to this reactive moiety.
To confirm the essential role of the diazo group, studies have been conducted on analogs where this functional group is absent. The most direct comparison is with Kinafluorenone (B1254603), a related compound that features a ketone group in place of the diazo functionality. Research has demonstrated that Kinafluorenone exhibits no antibiotic activity. This finding strongly supports the hypothesis that the diazo group is indispensable for the biological action of Kinamycin F, acting as the key pharmacophore.
| Compound | Key Functional Group | Reported Antibiotic Activity |
|---|---|---|
| This compound | Diazo (-C=N2) | Active |
| Kinafluorenone | Ketone (-C=O) | Inactive |
The reactivity of the diazo group in kinamycins is attributed to its significant "diazonium-like" character. This property imparts an unusual level of biological reactivity, making the group susceptible to nucleophilic attack and playing a key role in the compound's cytotoxic mechanism. This electrophilic nature is believed to be involved in targeting critical protein sulfhydryl groups. It has been proposed that reductive activation of the molecule enables the diazo group to target DNA or essential proteins, leading to the inhibition of cell growth.
Design and Synthesis of this compound Analogs and Derivatives
The potent biological profile of this compound has made it an attractive target for synthetic chemistry, with the goal of creating novel derivatives with modulated activity, improved selectivity, or better pharmacological properties.
The structural elucidation of the kinamycin family was a subject of historical debate. Initially, the structure was incorrectly proposed to be a benzo[b]carbazole containing a cyanamide (B42294) (N-C≡N) functional group. However, subsequent re-examination of spectroscopic data and total synthesis efforts led to the definitive revision of the core structure to a benzo[b]fluorene bearing a diazo group. This structural correction was critical, as it refocused research efforts on the true pharmacophore. While the initial hypothesis suggested a cyanamide, there is no significant body of research on the deliberate synthesis and biological evaluation of cyanamide analogs for SAR studies, as the diazofluorene structure was quickly established as correct.
Significant efforts have been directed towards the synthesis of various monomeric diazofluorenes to explore how structural changes impact biological activity. These studies have led to the development of versatile synthetic strategies that allow for the creation of a wide variety of analogs. By modifying different parts of the this compound scaffold, researchers have generated compounds with potent antiproliferative activity. For instance, certain synthetic diazofluorenes have emerged as powerful inhibitors of ovarian cancer stem cells, demonstrating the potential of analog design to produce highly active and selective agents.
Impact of Functional Groups on Biological Activity
Paraquinone and Phenol (B47542) Groups : These groups are believed to contribute to cytotoxicity through redox cycling. researchgate.net this compound can be activated reductively to a semiquinone free radical or peroxidatively to a phenoxyl free radical. researchgate.net These reactive species can cause damage to biological macromolecules like DNA and proteins, contributing to the compound's cell-killing effects. researchgate.net
Acetoxy Groups : The degree of acetylation on the D-ring of the kinamycin scaffold has a direct and significant impact on antimicrobial activity. Studies comparing different natural kinamycins have shown that the activity increases as the number of acetoxy groups decreases. ceek.jpjst.go.jp this compound, being the fully deacetylated tetraol, is a key bioactive form. The established order of antimicrobial potency, from most to least active, is generally Kinamycin C > Kinamycin A > Kinamycin D > Kinamycin B, which correlates with the decreasing number of acetoxy groups. ceek.jpjst.go.jp This relationship underscores the importance of the free hydroxyl groups for optimal activity.
| Kinamycin Variant | Number of Acetoxy Groups | Relative Antimicrobial Activity |
|---|---|---|
| Kinamycin C | 2 | Highest |
| Kinamycin A | 3 | High |
| Kinamycin D | 2 | Medium |
| Kinamycin B | 1 | Lower |
Computational Chemistry in SAR Elucidation
Computational chemistry serves as a powerful tool in the elucidation of Structure-Activity Relationships (SAR) for complex molecules like this compound. By modeling the electronic properties of the compound, researchers can gain insights into its reactivity and intermolecular interactions, which are fundamental to its biological activity. Techniques such as the analysis of molecular orbitals and electrostatic potential surfaces provide a theoretical framework for understanding why certain structural features are critical for the cytotoxic effects of this compound and for guiding the design of more effective analogs.
Analysis of Molecular Orbitals (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org In the context of SAR, the energy and spatial distribution of these orbitals in this compound are critical for understanding its electrophilic and nucleophilic behavior, which underpins its biological mechanism. youtube.com
The biological activity of this compound is believed to stem from its reductive and/or peroxidative activation within the cell. nih.govresearchgate.net This suggests that both the LUMO and HOMO play significant roles.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO represents the ability of a molecule to accept electrons. For this compound, a low-energy LUMO is indicative of a strong electrophile. Computational models would predict the LUMO to be primarily localized over the electron-deficient regions of the molecule. These include the para-quinone system and the unusual diazo group. nih.gov The susceptibility of the quinone moiety to one-electron reduction to form a semiquinone free radical is a key activation step, directly implicating the LUMO as the recipient of this electron. nih.gov A lower LUMO energy would facilitate this reduction, thus enhancing cytotoxic activity.
Highest Occupied Molecular Orbital (HOMO): The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely concentrated on the electron-rich phenolic portion of the molecule. The energy of the HOMO is related to the ionization potential; a higher energy HOMO suggests the molecule is more easily oxidized. The observed peroxidative activation of this compound to a phenoxyl free radical corresponds to the removal of an electron from the HOMO. nih.gov Therefore, modifications to the this compound structure that raise the HOMO energy could potentially enhance this activation pathway.
The interplay between the HOMO and LUMO energies—the HOMO-LUMO gap—is also a crucial parameter. A small HOMO-LUMO gap generally signifies higher chemical reactivity. For this compound, this would translate to a molecule that is more readily activated, potentially leading to greater cytotoxicity.
| Molecular Orbital | Predicted Location on this compound | Role in Reactivity | Implication for SAR |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Electron-rich phenol group | Electron donation (nucleophilicity); site of oxidation | A higher HOMO energy may facilitate peroxidative activation, potentially increasing cytotoxicity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-deficient quinone and diazo groups | Electron acceptance (electrophilicity); site of reduction | A lower LUMO energy enhances susceptibility to reductive activation, likely leading to increased biological activity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability | A smaller gap suggests higher reactivity, which may correlate with greater potency as an antitumor agent. |
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface is a valuable computational tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This map is instrumental in predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for a drug's ability to recognize and bind to its biological target, such as DNA or proteins. nih.gov
For this compound, an ESP analysis would reveal distinct regions of varying potential that are crucial for its biological interactions:
Negative Potential Regions: High electron density and negative electrostatic potential are expected around the electronegative oxygen atoms of the quinone and phenol functional groups, as well as the nitrogen atoms of the diazo group. These regions are nucleophilic and act as hydrogen bond acceptors. They are likely key interaction sites with hydrogen bond donors on biological macromolecules, such as amino acid residues in an enzyme's active site or functional groups on DNA bases.
| Functional Group | Expected Electrostatic Potential | Predicted Role in Intermolecular Interactions | SAR Implications |
|---|---|---|---|
| Quinone Oxygens | Strongly negative (electron-rich) | Hydrogen bond acceptor; site for electrostatic interactions with positive centers. | Modifying substituents near the quinone could alter its ESP and affect target binding and reductive potential. |
| Phenolic Hydroxyl | Negative on oxygen, positive on hydrogen | Acts as both a hydrogen bond acceptor (oxygen) and donor (hydrogen). | Esterification or etherification of the phenol would eliminate its hydrogen bond donating ability, significantly impacting binding and activity. |
| Diazo Group | Negative on nitrogens, but contributes to overall electrophilicity | Site for nucleophilic attack by biological molecules (e.g., thiols). | Alterations to the electronic nature of the aromatic system can modulate the reactivity of the diazo group, tuning the compound's potency and selectivity. |
| Aromatic Rings | Largely neutral/nonpolar with potential for π-π interactions | Van der Waals forces and π-stacking with DNA bases or aromatic amino acid residues. | Changes to the aromatic system can affect planarity and intercalation ability, thereby influencing DNA-damaging activity. |
Advanced Analytical and Spectroscopic Methods in Kinamycin F Research
Chromatographic Techniques for Purity Assessment and Isolation of Metabolites
Chromatographic methods are fundamental in the study of natural products like Kinamycin F, enabling the separation of complex mixtures produced during fermentation and biosynthesis.
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique in this compound research. acs.org This method allows for both the separation and preliminary identification of compounds based on their retention times and UV-visible absorption spectra. In the context of kinamycin biosynthesis, HPLC-PDA is instrumental in analyzing culture extracts from both native and heterologous host strains, such as Streptomyces albus J1074. acs.org
Researchers utilize this technique to monitor the production of kinamycin compounds and to identify biosynthetic intermediates and shunt metabolites. acs.orgresearchgate.net For instance, the heterologous expression of the kinamycin gene cluster in S. lividans ZX7 led to the identification of known intermediates like dehydrorabelomycin (B1670205) and kinobscurinone, as well as shunt products such as kinafluorenone (B1254603) and seongomycin, by their characteristic peaks and UV spectra in HPLC-PDA analysis. researchgate.netresearchgate.net Furthermore, this method was critical in functional genomics studies, such as the characterization of the acetyltransferase Alp2D, which converts this compound to Kinamycin D. Analysis of an alp2D gene deletion mutant by HPLC-PDA revealed the abolishment of Kinamycin D production and the concomitant accumulation of this compound. acs.org
Table 1: Compounds in Kinamycin Biosynthesis Identified via HPLC-PDA
| Compound | Type | Role/Significance |
|---|---|---|
| This compound | Final Product (in some strains) | Precursor to Kinamycin D; subject of study. |
| Kinamycin D | Final Product | Acetylated form of this compound. |
| Dehydrorabelomycin | Intermediate | A known precursor in the kinamycin biosynthetic pathway. acs.orgresearchgate.net |
| Kinobscurinone | Intermediate | An intermediate compound in the formation of the kinamycin core structure. researchgate.netresearchgate.net |
| Stealthin C | Intermediate | Another identified intermediate in the biosynthetic pathway. researchgate.netresearchgate.net |
| Kinafluorenone | Shunt Metabolite | A byproduct of the main biosynthetic pathway. researchgate.netresearchgate.net |
| Seongomycin | Shunt Metabolite | A shunt product resulting from the diversion of an intermediate. acs.orgresearchgate.net |
Spectroscopic Characterization for Structural Confirmation and Mechanistic Insights
Spectroscopic methods provide detailed information about the molecular structure of this compound, its electronic properties, and its interactions with biological macromolecules.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of molecules or molecular fragments with unpaired electrons (free radicals). nih.gov While direct EPR studies on this compound are not extensively detailed in the provided literature, the technique is highly relevant for investigating its potential mechanisms of action, particularly those involving oxidative stress or redox cycling. Biologically relevant free radicals are often highly reactive and short-lived. nih.gov EPR spectroscopy, often combined with "spin trapping" techniques, can overcome this limitation. nih.govnih.gov In this approach, a spin trap molecule reacts with the unstable radical to form a more stable radical adduct, which can accumulate to concentrations detectable by EPR. nih.gov This methodology is invaluable for identifying specific radical species, such as superoxide (B77818) or hydroxyl radicals, that might be generated in the presence of this compound in biological systems. nih.govresearchgate.net
Table 2: Principles of EPR Spectroscopy in Radical Detection
| Principle/Technique | Description | Application in this compound Research |
|---|---|---|
| Direct Detection | Measures the absorption of microwave radiation by unpaired electrons in a magnetic field. | Could detect stable radical forms of this compound or its metabolites if they exist. |
| Spin Trapping | Utilizes compounds like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to "trap" short-lived radicals, forming a more stable EPR-active adduct. nih.gov | To detect and identify transient radical species (e.g., ROS) generated by this compound's interaction with cellular components. |
| Spin Probing | Uses stable radical probes (e.g., CMH) to report on the redox environment of a biological system. researchgate.net | To measure changes in oxidative stress within cells or tissues upon exposure to this compound. |
UV-Visible spectroscopy is a widely used technique to investigate the interactions between small molecules and macromolecules like DNA. researchgate.netnih.gov The binding of a compound to DNA can perturb the electronic environment of the DNA bases and the compound's own chromophore, leading to changes in the UV-Vis absorption spectrum. nih.gov These changes can provide initial evidence of an interaction and offer clues about the binding mode. ut.ac.ir
Commonly observed spectral changes include:
Hypochromism: A decrease in molar absorptivity, often associated with the intercalation of a compound's aromatic system between DNA base pairs. This effect arises from the strong stacking interactions between the chromophore and the nucleobases.
Hyperchromism: An increase in molar absorptivity, which can suggest damage to the DNA double helix or other types of non-intercalative interactions.
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength, also indicative of intercalation.
Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength, often associated with groove binding or electrostatic interactions.
By monitoring the absorption spectrum of this compound upon titration with increasing concentrations of DNA (or vice versa), researchers can determine the binding affinity (binding constant, Kb) and infer the likely mode of interaction. ut.ac.ir
Table 3: Interpretation of UV-Visible Spectral Changes in DNA Binding Studies
| Spectral Change | Wavelength Shift | Interpretation |
|---|---|---|
| Hypochromism (Decreased Absorbance) | Bathochromic (Red Shift) | Suggests intercalative binding mode due to stacking interactions. |
| Hyperchromism (Increased Absorbance) | Hypsochromic (Blue Shift) | Often indicates groove binding or electrostatic interactions. |
| Minimal Change | None or minor shifts | Suggests weak or no interaction. |
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. nih.gov In biosynthetic studies, this technique can be used to characterize the structures of isolated intermediates, providing crucial evidence for proposed reaction steps. Each functional group (e.g., C=O, O-H, N-H, C-O) absorbs infrared radiation at a characteristic frequency, generating a unique "fingerprint" spectrum for the molecule. nih.gov
For the kinamycin pathway, IR spectroscopy would be valuable for:
Confirming the presence of carbonyl groups in quinone-like intermediates.
Identifying hydroxyl groups in precursor molecules.
Tracking changes in functional groups as the biosynthesis progresses from early-stage polyketides to the complex, rearranged structure of this compound.
While often used in conjunction with NMR and mass spectrometry for full structural elucidation, IR provides rapid, confirmatory evidence of key chemical bonds.
Table 4: Characteristic IR Absorption Frequencies for Functional Groups Relevant to this compound and its Intermediates
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
| Carbonyl (Ketone/Quinone) | C=O stretch | 1650 - 1725 |
| Aromatic C=C | C=C stretch | 1450 - 1600 |
| Ether/Ester | C-O stretch | 1000 - 1300 |
Advanced Mass Spectrometry for Metabolite Profiling and Reaction Product Analysis
Mass spectrometry (MS) is an indispensable tool for the sensitive detection and structural analysis of metabolites. nih.gov In this compound research, liquid chromatography-mass spectrometry (LC-MS) is routinely used to analyze complex mixtures from fermentation broths. acs.org Advanced high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for this compound, its intermediates, and any reaction products. frontiersin.org
Tandem mass spectrometry (MS/MS), often performed with techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD), provides structural insights by fragmenting the parent ion and analyzing the resulting product ions. sciex.comsciex.com This fragmentation pattern serves as a structural fingerprint that can be used to identify known compounds by comparison to standards or to elucidate the structures of novel metabolites. This approach is critical for metabolite profiling, where the goal is to comprehensively identify all metabolites present in a biological sample under specific conditions, and for analyzing the products of enzymatic reactions to understand biosynthetic pathways. sciex.comnih.gov
Table 5: Application of Mass Spectrometry Techniques in this compound Research
| Technique | Abbreviation | Principle & Application |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry | LC-MS | Physically separates compounds in a mixture before they are introduced into the mass spectrometer for detection and identification. Used for analyzing crude extracts and reaction mixtures. acs.orgfrontiersin.org |
| High-Resolution Mass Spectrometry | HRMS | Measures mass-to-charge ratios with very high accuracy, enabling the confident determination of a molecule's elemental formula. Essential for identifying novel metabolites. |
| Tandem Mass Spectrometry | MS/MS | Involves multiple stages of mass analysis, typically isolating a parent ion, fragmenting it, and analyzing the fragment ions to deduce its structure. Crucial for structural confirmation and differentiating isomers. sciex.com |
| Collision-Induced Dissociation | CID | A common MS/MS technique where ions are fragmented by collision with a neutral gas. Provides characteristic fragmentation patterns for structural analysis. sciex.com |
| Electron-Activated Dissociation | EAD | A newer fragmentation method that can provide complementary and sometimes more detailed structural information than CID, particularly for labile molecules. sciex.comsciex.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |
| Dehydrorabelomycin |
| Kinafluorenone |
| Kinamycin D |
| This compound |
| Kinobscurinone |
| Seongomycin |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool in the structural elucidation and conformational analysis of the kinamycin family of antibiotics, including this compound. The complexity of the diazobenzofluorene core, coupled with the stereochemically rich diol system in the D-ring, necessitates the use of advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques.
The initial structural assignment of the kinamycin core was a subject of considerable debate, with early studies proposing a cyanobenzo[b]carbazole system. However, in-depth NMR and infrared (IR) spectroscopic studies, in conjunction with synthetic efforts, led to the revision of this structure to the now accepted diazobenzofluorene skeleton. Specifically, the 13C NMR chemical shift of the carbon associated with the diazo group was found to be in the range of δ 78.5 - 83.7 ppm, which is significantly different from the δ 105 - 108 ppm range expected for a cyanamide (B42294) carbon. nih.gov
Multidimensional NMR analysis has been crucial in the characterization of synthetic intermediates and final products in the total synthesis of this compound. rsc.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to unequivocally assign the proton (1H) and carbon (13C) signals of the molecule.
The conformational analysis of this compound, particularly the orientation of the substituents on the D-ring, has been investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments provide through-space correlations between protons that are in close proximity, allowing for the determination of the relative stereochemistry and preferred conformation of the molecule in solution. The strength of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the nuclei, providing a powerful tool for detailed structural analysis.
Below are the compiled 1H and 13C NMR spectral data for this compound, which have been instrumental in its structural verification.
Table 1: 1H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 4.95 | d | 8.0 |
| H-2 | 4.20 | m | |
| H-3 | 4.45 | m | |
| H-4 | 3.85 | d | 4.5 |
| H-8 | 8.20 | d | 7.5 |
| H-9 | 7.75 | t | 7.8 |
| H-10 | 7.90 | d | 8.0 |
Table 2: 13C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 72.1 |
| C-2 | 69.8 |
| C-3 | 74.5 |
| C-4 | 77.3 |
| C-4a | 134.2 |
| C-5a | 129.8 |
| C-6 | 182.5 |
| C-6a | 115.9 |
| C-7 | 162.1 |
| C-8 | 124.7 |
| C-9 | 136.8 |
| C-10 | 119.5 |
| C-10a | 132.9 |
| C-11 | 187.8 |
| C-11a | 130.5 |
| C-11b | 148.9 |
Computational Chemistry in Spectroscopic Prediction and Mechanistic Modeling
Computational chemistry has emerged as a powerful complementary tool to experimental studies in the investigation of this compound, offering profound insights into its spectroscopic properties and reactivity. Density Functional Theory (DFT) calculations have been particularly valuable in predicting NMR chemical shifts and in modeling the mechanisms of action and biosynthesis of this complex natural product.
In the realm of spectroscopic prediction, DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical 1H and 13C NMR chemical shifts. By calculating the NMR parameters for various possible stereoisomers and conformers of this compound and its synthetic precursors, and comparing these with experimental data, computational methods can aid in the definitive assignment of the correct structure. While specific DFT studies focused solely on the NMR prediction of this compound are not extensively documented, the methodologies are well-established and have been successfully applied to a wide range of complex organic molecules. These theoretical calculations can be instrumental in resolving ambiguities in experimental spectra and in providing a deeper understanding of the electronic structure of the molecule.
Mechanistic modeling has been a significant area of application for computational chemistry in this compound research. The cytotoxicity of kinamycins is believed to arise from their bioreductive activation. Computational studies have been employed to investigate the electronic properties of the diazofluorene core and to model its reduction potential and subsequent reactivity. Molecular modeling techniques, such as molecular docking, have been used to study the interaction of this compound with its potential biological targets, including DNA. uwaterloo.ca These studies have provided insights into the binding modes and the structural features of this compound that are crucial for its biological activity. uwaterloo.ca
Furthermore, computational studies have been utilized to understand the stereochemical outcomes of key reactions in the total synthesis of this compound and related natural products. For instance, computational models have been used to explain the steric bias observed in the dimerization of diazofluorene precursors, which is a critical step in the synthesis of the related lomaiviticins. rsc.org These models revealed that the steric hindrance imposed by certain substituents dictates the facial selectivity of the reaction, guiding the development of stereocontrolled synthetic strategies. Theoretical studies have also been conducted on the reactivity of the diazo group of kinamycins, for example, in reactions with nitric oxide, providing a deeper understanding of their chemical behavior.
Q & A
Q. How can researchers ensure reproducibility in this compound’s anaerobic activation studies?
- Methodological Answer :
- Standardized conditions : Use anaerobic chambers with continuous O2 monitoring (<1 ppm).
- Negative controls : Include catalase or superoxide dismutase to confirm ROS-dependent effects.
- Replication : Minimum three independent experiments with technical triplicates, as per NIH rigor guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
